Cas no 350044-88-1 (2-(naphthalen-2-ylmethyl)butanedioic acid)
2-(naphthalen-2-ylmethyl)butanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(naphthalen-2-ylmethyl)butanedioic acid
- 2-(2-naphthylmethyl)butanedioic acid
- Q27116307
- WS-01350
- 2-(naphthalen-2-ylmethyl)succinicacid
- SureCN7386200
- 350044-88-1
- W14699
- 2-(naphthalen-2-ylmethyl)succinic acid
- CHEBI:34883
- MFCD18430281
- C14115
- SCHEMBL7386200
- AC1LCVNW
- DTXSID80349666
- 2-Naphtylmethylsuccinic acid
- 2-(2-Naphthalenylmethyl)butanedioic acid
- Naphthyl-2-methyl-succinic acid
- 2-(2-naphthylmethyl)succinic acid
-
- Inchi: 1S/C15H14O4/c16-14(17)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,16,17)(H,18,19)
- InChI Key: PYGFLAQSMTXFMU-UHFFFAOYSA-N
- SMILES: OC(C(CC(=O)O)CC1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 258.08922
- Monoisotopic Mass: 258.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 74.6
2-(naphthalen-2-ylmethyl)butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DUKJ-100mg |
Butanedioic acid, 2-(2-naphthalenylmethyl)- |
350044-88-1 | 95% | 100mg |
$685.00 | 2023-12-17 | |
| 1PlusChem | 1P01DUKJ-250mg |
Butanedioic acid, 2-(2-naphthalenylmethyl)- |
350044-88-1 | 95% | 250mg |
$940.00 | 2023-12-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109949-250mg |
2-(2-Naphthalenylmethyl)butanedioic acid |
350044-88-1 | 95% | 250mg |
¥8960.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109949-1g |
2-(2-Naphthalenylmethyl)butanedioic acid |
350044-88-1 | 95% | 1g |
¥24072.00 | 2024-05-17 | |
| abcr | AB590275-100mg |
2-(Naphthalen-2-ylmethyl)succinic acid; . |
350044-88-1 | 100mg |
€638.50 | 2024-07-20 | ||
| abcr | AB590275-250mg |
2-(Naphthalen-2-ylmethyl)succinic acid; . |
350044-88-1 | 250mg |
€1148.50 | 2024-07-20 |
2-(naphthalen-2-ylmethyl)butanedioic acid Suppliers
2-(naphthalen-2-ylmethyl)butanedioic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(naphthalen-2-ylmethyl)butanedioic acid
Comprehensive Analysis of 2-(Naphthalen-2-ylmethyl)butanedioic Acid (CAS No. 350044-88-1): Properties, Applications, and Industry Insights
2-(Naphthalen-2-ylmethyl)butanedioic acid (CAS 350044-88-1), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural features. This naphthalene derivative combines aromatic properties with dicarboxylic acid functionality, making it valuable for drug intermediate synthesis and polymer modification. Recent studies highlight its potential in developing biodegradable materials, aligning with global sustainability trends.
The compound's molecular structure features a naphthalene ring linked to a succinic acid backbone, offering dual reactivity sites. Researchers frequently search for "CAS 350044-88-1 solubility" and "2-(naphthalen-2-ylmethyl)butanedioic acid synthesis," reflecting practical application concerns. Its thermal stability (decomposition point >200°C) makes it suitable for high-performance material formulations, particularly in eco-friendly coatings and adhesive systems where aromatic rigidity is advantageous.
In pharmaceutical contexts, this compound serves as a chiral building block for small molecule therapeutics. Database analytics reveal growing interest in "350044-88-1 biological activity" and "naphthalene dicarboxylic acid derivatives," suggesting expanding biomedical applications. The logP value (~2.8) indicates moderate lipophilicity, beneficial for drug delivery system optimization—a key focus area in precision medicine development.
Industrial applications leverage its chelating properties and UV absorption characteristics. Manufacturers increasingly inquire about "CAS 350044-88-1 suppliers" and "technical grade specifications," particularly for advanced material synthesis. The compound's crystalline form (melting point 160-163°C) facilitates purification processes, while its compatibility with epoxy resins enhances performance in electronic encapsulation materials.
Environmental considerations position this naphthalene-based acid as a candidate for green chemistry initiatives. Searches for "biodegradable naphthalene derivatives" correlate with its use in sustainable polymer development. Regulatory databases show compliance with major chemical safety standards, though proper handling protocols remain essential due to typical organic acid precautions.
Analytical characterization typically involves HPLC purity testing (>98%) and spectroscopic verification (FTIR, NMR). The growing "CAS 350044-88-1 MSDS" search volume underscores workplace safety awareness. Recent patent analyses reveal innovative applications in organic electronics and photovoltaic materials, particularly as charge transport modifiers in next-generation devices.
Market trends indicate rising demand from Asia-Pacific research centers, with "2-(naphthalen-2-ylmethyl)butanedioic acid price" queries increasing 42% year-over-year. The compound's scalable synthesis (typically via naphthalene alkylation followed by oxidation) supports commercial viability. Quality benchmarks emphasize residual solvent limits and heavy metal content control—critical parameters for GMP applications.
Emerging research explores its coordination chemistry with transition metals for catalytic systems. Scientific literature frequently cites its use in creating metal-organic frameworks (MOFs) with potential gas storage applications. The compound's stereochemical versatility also enables development of chiral stationary phases for chromatographic separation technologies.
Storage recommendations typically specify argon atmosphere protection for long-term stability, addressing common "350044-88-1 stability" queries. Technical bulletins highlight its reactivity with amines to form polyimide precursors, relevant to high-temperature material engineering. The compound's electrochemical properties are under investigation for energy storage applications, particularly in organic battery research.
Future developments may focus on enantioselective synthesis methods and nanomaterial functionalization techniques. The compound's structure-activity relationships continue to inspire medicinal chemistry innovations, particularly in targeted therapy approaches. With proper intellectual property strategies, 2-(naphthalen-2-ylmethyl)butanedioic acid maintains strong potential across multiple high-tech industries.
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